rac-Clopidogrel-MP Endo Derivative
Overview
Description
Clopidogrel Impurity 6 is a Clopidogrel derivative.
Scientific Research Applications
Characterization and Analysis
Identification and Characterization : A study focused on identifying and characterizing the principal oxidation impurity in clopidogrel, which is considered important due to its presence in oxidative degradation studies. The impurity was identified as 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium with a molecular weight of 320 amu (Mohan et al., 2008).
Separation Techniques : Research has been conducted on separating clopidogrel bisulphate from its impurities (impurity A, B, and C) using capillary zone electrophoresis. This study is significant for understanding the separation and determination of clopidogrel and its impurities (Fayed et al., 2009).
TLC Method for Determination : A simple TLC method has been established for separating clopidogrel and its hydrolytic product SR 26334, a major impurity. This method is useful for quantitative analysis and purity control of clopidogrel in raw materials and dosage forms (Antić et al., 2007).
Impurity Detection and Implications
Quantum Dot Modified Electrode for Detection : A study developed a method using functionalized multi-walled carbon nanotubes and CdSe quantum dots modified glassy carbon electrode for analyzing clopidogrel in serum samples and tablet dosage form. This technique is significant for the detection and determination of clopidogrel impurities (Ozcelikay et al., 2018).
Analysis of Purity in Drug Products : Another study compared the purity of PLAVIX tablets containing clopidogrel hydrogensulfate with the innovator drug product, focusing on the amount of impurities and their effect on drug efficacy (Gomez et al., 2004).
Stability and Quality Control
Stability-Indicating Methods : Research has been done on developing stability-indicating methods for uncoupling and estimation of impurities in clopidogrel and other drugs. This research is crucial for understanding the stability and quality control of clopidogrel and its impurities (Nagavi et al., 2016).
HPLC Method for Related Substances : A high-performance liquid chromatography (HPLC) method has been established for determining related substances of clopidogrel bisulfate. This method is essential for controlling the quality of clopidogrel bisulfate (Ling, 2013).
Mechanism of Action
Target of Action
Clopidogrel Impurity 6, like its parent compound Clopidogrel, primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
Clopidogrel Impurity 6 is likely to be a prodrug, similar to Clopidogrel, which requires metabolic activation to exert its antiplatelet effects . The active form of the drug irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The metabolic activation of Clopidogrel involves two steps . First, Clopidogrel is oxidized to 2-oxo-clopidogrel, an intermediate metabolite. This step involves several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and importantly, CYP2C19 . The 2-oxo-clopidogrel is then further hydrolyzed to the active thiol metabolite . This active metabolite is responsible for the inhibition of the P2Y12 receptor .
Pharmacokinetics
The pharmacokinetics of Clopidogrel involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 85% of Clopidogrel is hydrolyzed into an inactive form, leaving only 15% to be transformed into the active metabolite by the hepatic cytochrome P450 (CYP450) system . The major circulating metabolite of Clopidogrel is a carboxylic acid derivative that lacks antiaggregatory activity .
Result of Action
The molecular effect of Clopidogrel Impurity 6 is the irreversible inhibition of the P2Y12 ADP receptors on platelets . This leads to a decrease in platelet aggregation, reducing the risk of thrombotic events such as heart attacks and strokes . On a cellular level, this results in reduced activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting the ability of platelets to form clots .
Action Environment
The action, efficacy, and stability of Clopidogrel Impurity 6 can be influenced by various environmental factors. Genetic polymorphisms, particularly in the CYP2C19 gene, can significantly affect the metabolic activation of Clopidogrel, thereby influencing its antiplatelet activity . Additionally, non-genetic factors such as demographics, disease complications, and drug-drug interactions can also impair the antiplatelet effect of Clopidogrel .
Biochemical Analysis
Biochemical Properties
Clopidogrel Impurity 6 plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes, proteins, and other biomolecules during its formation and degradation. One of the key enzymes involved is cytochrome P450, which is responsible for the oxidative metabolism of clopidogrel and its impurities . Clopidogrel Impurity 6 may also interact with carboxylesterase 1, which hydrolyzes clopidogrel to its inactive carboxylic acid form . These interactions can influence the overall pharmacokinetics and pharmacodynamics of clopidogrel.
Cellular Effects
Clopidogrel Impurity 6 can affect various types of cells and cellular processes. It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Clopidogrel Impurity 6 might interfere with the P2Y12 receptor on platelets, which is crucial for platelet aggregation and thrombus formation . Additionally, it could impact the expression of genes involved in drug metabolism and transport, leading to variations in drug efficacy and safety.
Molecular Mechanism
The molecular mechanism of Clopidogrel Impurity 6 involves its interactions with biomolecules at the molecular level. It may bind to enzymes such as cytochrome P450 and carboxylesterase 1, inhibiting or altering their activity . This can result in changes in the metabolic activation and deactivation of clopidogrel. Clopidogrel Impurity 6 may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in drug metabolism and transport.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clopidogrel Impurity 6 can change over time due to its stability and degradation. Studies have shown that Clopidogrel Impurity 6 is relatively stable under certain conditions but can degrade over time, leading to the formation of other byproducts . Long-term exposure to Clopidogrel Impurity 6 in in vitro or in vivo studies may result in changes in cellular function, such as altered platelet aggregation or gene expression.
Dosage Effects in Animal Models
The effects of Clopidogrel Impurity 6 can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function and overall health. At higher doses, Clopidogrel Impurity 6 could exhibit toxic or adverse effects, such as increased platelet aggregation or altered gene expression . These threshold effects are important for determining the safety and efficacy of clopidogrel in clinical settings.
Metabolic Pathways
Clopidogrel Impurity 6 is involved in several metabolic pathways, including those mediated by cytochrome P450 and carboxylesterase 1 . These enzymes play a crucial role in the oxidative metabolism and hydrolysis of clopidogrel and its impurities. Clopidogrel Impurity 6 may also affect metabolic flux and metabolite levels, leading to variations in drug efficacy and safety.
Transport and Distribution
The transport and distribution of Clopidogrel Impurity 6 within cells and tissues are influenced by various transporters and binding proteins. It may interact with transporters such as P-glycoprotein, which is involved in the efflux of drugs and their metabolites from cells . These interactions can affect the localization and accumulation of Clopidogrel Impurity 6 within different tissues, influencing its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
Clopidogrel Impurity 6 is localized within specific subcellular compartments, which can affect its activity and function. It may be directed to certain organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the interactions of Clopidogrel Impurity 6 with other biomolecules and its overall impact on cellular function.
Properties
IUPAC Name |
2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUEGYOTLVBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.